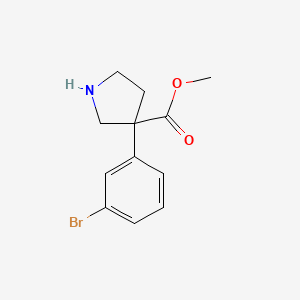

Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate

Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature

The systematic name for this compound follows IUPAC rules for prioritizing functional groups and substituents. The parent structure is pyrrolidine , a five-membered saturated heterocycle containing one nitrogen atom. The substituents are enumerated as follows:

- A 3-bromophenyl group attached to the pyrrolidine ring at position 3.

- A methoxycarbonyl group (methyl ester) also bonded to position 3 of the pyrrolidine.

Using substitutive nomenclature, the full IUPAC name is:

methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate

The numbering begins at the nitrogen atom (position 1), proceeding clockwise to position 3, where both substituents reside. The bromine atom on the phenyl ring is specified using the locant 3- to indicate its position relative to the point of attachment.

Common Synonyms and Alternative Naming Conventions

This compound is referenced under multiple aliases in chemical databases and commercial catalogs:

| Synonym | Source Identifier |

|---|---|

| 2092630-56-1 | CAS Registry Number |

| MFCD30732679 | MDL Number |

Alternative naming conventions include:

- Methyl 3-(3-bromophenyl)-3-pyrrolidinecarboxylate (inverted carboxylate numbering)

- 3-Carbomethoxy-3-(3-bromophenyl)pyrrolidine (functional group emphasis)

These variants highlight the compound’s ester and aryl substituents but adhere to the same structural framework.

Structural Descriptors and Stereochemical Considerations

Molecular Architecture

The compound’s structure comprises:

- A pyrrolidine ring with nitrogen at position 1.

- Two substituents at position 3:

- A 3-bromophenyl group (aromatic ring with bromine at position 3).

- A methyl ester (-COOCH3).

The molecular formula is C12H14BrNO2 , with a molecular weight of 284.15 g/mol .

Stereochemical Features

The carbon at position 3 of the pyrrolidine ring is a quaternary stereocenter , bonded to:

- Two methylene groups (-CH2-) from the pyrrolidine ring.

- The 3-bromophenyl group.

- The methoxycarbonyl group.

This configuration creates the potential for two enantiomers (R and S configurations). However, current literature does not specify the stereochemistry of this compound, suggesting it is typically synthesized and used as a racemic mixture .

Structural Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C12H14BrNO2 |

| Molecular Weight | 284.15 g/mol |

| Parent Structure | Pyrrolidine |

| Substituents | 3-bromophenyl, methyl ester |

| Stereochemistry | Racemic (unspecified) |

The absence of stereochemical specificity in available data underscores the need for further chiral resolution studies to explore enantiomer-specific properties.

Properties

Molecular Formula |

C12H14BrNO2 |

|---|---|

Molecular Weight |

284.15 g/mol |

IUPAC Name |

methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C12H14BrNO2/c1-16-11(15)12(5-6-14-8-12)9-3-2-4-10(13)7-9/h2-4,7,14H,5-6,8H2,1H3 |

InChI Key |

KGPOWXUHIZISAU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCNC1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and pyrrolidine.

Formation of Intermediate: The initial step involves the condensation of 3-bromobenzaldehyde with pyrrolidine to form an intermediate compound.

Esterification: The intermediate is then subjected to esterification using methanol and a suitable catalyst to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide to form azide or nitrile derivatives, respectively.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, azides, and nitriles.

Scientific Research Applications

Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: It is employed in studies to investigate its biological activity and potential as a drug candidate.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyrrolidine ring play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Ester Groups

The choice of ester group significantly impacts physicochemical properties and bioavailability:

- tert-Butyl ester: The tert-butyl analog (CAS 2639464-39-2, C₁₅H₂₀BrNO₂, MW 326.23) offers increased steric hindrance and lipophilicity, which may improve metabolic stability but reduce aqueous solubility .

Table 1: Ester Group Comparison

Substituent Variations on the Aromatic Ring

The position and type of halogen substituents influence electronic properties and bioactivity:

- 3-Bromophenyl vs. 4-Chlorophenyl : Bromine at the 3-position (meta) provides distinct electronic effects compared to chlorine at the 4-position (para). For example, (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C3) exhibited cytotoxic activity (IC₅₀ = 100 μg/mL), whereas 4-chlorophenyl analogs showed weaker effects .

- Bromine vs. Trifluoromethyl : Ureido-pyrrolidine derivatives with trifluoromethyl groups (e.g., compound 14{4,5}) demonstrated high purity (>99%) and stability, highlighting the role of electron-withdrawing groups in optimizing synthetic yields .

Table 2: Substituent Effects on Bioactivity

Stereochemical and Structural Modifications

- Stereoisomers : Methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate (discontinued per ) exemplifies the importance of stereochemistry in drug design, as specific configurations can enhance target binding.

- Benzyl-Substituted Analogs: Tert-butyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate (CAS 1993287-64-1, C₁₆H₂₂BrNO₂) introduces a benzyl group, increasing molecular weight (340.25 g/mol) and altering spatial interactions .

Biological Activity

Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a bromophenyl group. The molecular formula is with a molecular weight of approximately 284.15 g/mol. The presence of the bromine atom enhances the compound's reactivity and biological interactions, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 150 |

| Enterococcus faecalis | 75 |

These findings suggest that the compound may inhibit bacterial growth by disrupting cellular processes, potentially targeting bacterial enzymes or receptors.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The cytotoxic effects are attributed to the compound's ability to interfere with cell cycle progression and promote cell death through apoptosis pathways.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition: The bromophenyl group enhances binding affinity to various enzymes, potentially inhibiting their activity.

- Receptor Modulation: The compound may interact with cell surface receptors, altering signaling pathways involved in cell proliferation and survival.

- Cell Membrane Disruption: Its lipophilic nature allows it to penetrate cell membranes, affecting intracellular processes.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load, supporting its potential as a therapeutic agent for treating infections caused by resistant strains.

- Anticancer Research : In a controlled laboratory setting, the compound was tested on A549 cells. Results showed a dose-dependent reduction in cell viability, with IC50 values around 30 µM. Further analysis revealed that the compound activates caspase pathways, leading to programmed cell death.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Notable Features |

|---|---|

| Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate | Different bromine position; altered biological profile |

| Methyl(3S)-4-(2-bromophenyl)pyrrolidine-3-carboxylate | Stereochemical variations may influence activity |

| Methyl(3R)-4-(4-bromophenyl)pyrrolidine-3-carboxylate | Potential for different reactivity patterns |

These comparisons highlight how structural modifications can influence biological activity and pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.